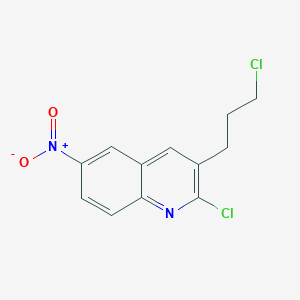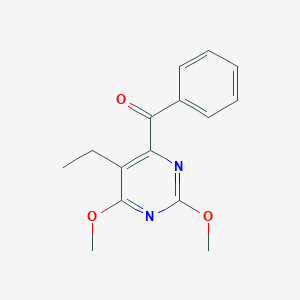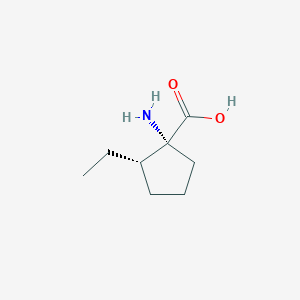
(1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of scientific research. The compound’s unique stereochemistry, with the (1R,2S) configuration, makes it an interesting subject for studies in asymmetric synthesis and its applications in pharmaceuticals and other industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid typically involves asymmetric synthesis techniques. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of axially chiral nucleophilic glycine equivalents in a two-step S_N2 and S_N2’ alkylation process has been reported to yield high diastereoselectivity and excellent yields . This method is particularly advantageous for large-scale production due to its reliability and ease of scalability.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its chiral centers and the presence of functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis . In biology and medicine, the compound is studied for its potential therapeutic effects and its role in the development of new drugs . Additionally, it has applications in the industry as a precursor for the synthesis of various bioactive compounds .
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid include other chiral amino acid derivatives such as (1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid and (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for asymmetric synthesis and the development of chiral drugs .
Propiedades
Número CAS |
309757-09-3 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-2-ethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-6-4-3-5-8(6,9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8+/m0/s1 |
Clave InChI |
VFTCZGKOTNJNAW-POYBYMJQSA-N |
SMILES isomérico |
CC[C@H]1CCC[C@@]1(C(=O)O)N |
SMILES canónico |
CCC1CCCC1(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Naphthalen-1-yl)oxy]pyridine](/img/structure/B12581120.png)
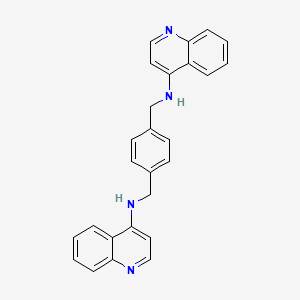

![3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B12581138.png)

![5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole](/img/structure/B12581142.png)
![Furo[4,3,2-de][1,3]benzoxazine](/img/structure/B12581149.png)
![1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12581153.png)
![Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl-](/img/structure/B12581157.png)
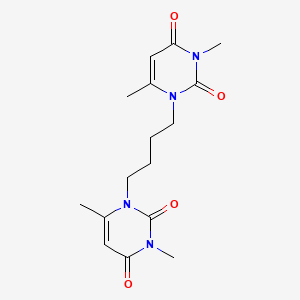
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine](/img/structure/B12581168.png)

